Boc-(r)-3-amino-2-(3,4-dichlorobenzyl)propanoic acid

CAS No.:

Cat. No.: VC18746818

Molecular Formula: C15H19Cl2NO4

Molecular Weight: 348.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H19Cl2NO4 |

|---|---|

| Molecular Weight | 348.2 g/mol |

| IUPAC Name | (2R)-2-[(3,4-dichlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

| Standard InChI | InChI=1S/C15H19Cl2NO4/c1-15(2,3)22-14(21)18-8-10(13(19)20)6-9-4-5-11(16)12(17)7-9/h4-5,7,10H,6,8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m1/s1 |

| Standard InChI Key | YBONWVFBNGRRHI-SNVBAGLBSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)NC[C@@H](CC1=CC(=C(C=C1)Cl)Cl)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)NCC(CC1=CC(=C(C=C1)Cl)Cl)C(=O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

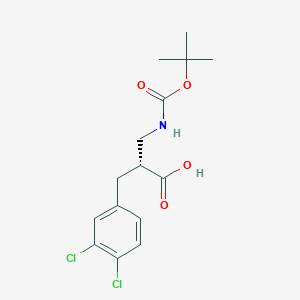

Boc-(R)-3-amino-2-(3,4-dichlorobenzyl)propanoic acid (IUPAC: (2R)-2-[(3,4-dichlorophenyl)methyl]-3-[(tert-butoxycarbonyl)amino]propanoic acid) features:

-

A tert-butoxycarbonyl (Boc) group protecting the amino functionality.

-

A 3,4-dichlorobenzyl moiety attached to the α-carbon of the propanoic acid backbone.

-

A chiral center at the α-carbon, conferring (R)-configuration.

The molecular formula is C<sub>15</sub>H<sub>19</sub>Cl<sub>2</sub>NO<sub>4</sub>, with a molecular weight of 348.2 g/mol (calculated for the 2,4-dichloro analog). The 3,4-dichloro substitution introduces steric and electronic effects distinct from other isomers, influencing reactivity and intermolecular interactions.

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C<sub>15</sub>H<sub>19</sub>Cl<sub>2</sub>NO<sub>4</sub> |

| Molecular Weight | 348.2 g/mol |

| IUPAC Name | (2R)-2-[(3,4-dichlorophenyl)methyl]-3-[(tert-butoxycarbonyl)amino]propanoic acid |

| Canonical SMILES | CC(C)(C)OC(=O)NC@@HC(=O)O |

| Chiral Centers | 1 (R-configuration) |

Synthesis and Manufacturing

Asymmetric Synthesis Strategies

The synthesis of Boc-(R)-3-amino-2-(3,4-dichlorobenzyl)propanoic acid likely follows protocols established for analogous Boc-protected dichlorobenzyl amino acids :

-

Chiral Induction: Employing chiral catalysts (e.g., Evans oxazaborolidines) to enforce (R)-configuration during the formation of the α-carbon stereocenter.

-

Boc Protection: Introducing the Boc group via reaction with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) under basic conditions.

-

Dichlorobenzyl Incorporation: Alkylation or Friedel-Crafts acylation to attach the 3,4-dichlorobenzyl group, followed by hydrolysis to yield the carboxylic acid.

A representative synthetic route is outlined below:

Scheme 1: Proposed Synthesis Pathway

-

Starting Material: (R)-3-Amino-2-(3,4-dichlorobenzyl)propanoic acid.

-

Boc Protection:

-

Purification: Chromatography or crystallization to isolate the enantiomerically pure product.

Challenges in Synthesis

-

Regioselectivity: Ensuring precise substitution at the 3,4-positions of the benzyl group requires careful control of electrophilic aromatic substitution conditions.

-

Stereochemical Integrity: Maintaining the (R)-configuration during alkylation steps necessitates chiral auxiliaries or asymmetric catalysis .

Biological Activity and Mechanisms

Pharmacophoric Features

The 3,4-dichlorobenzyl moiety enhances lipophilicity and electron-withdrawing effects, potentially improving membrane permeability and target binding. Comparative studies on 2,4-dichloro analogs demonstrate:

-

Antimicrobial Activity: MIC values of 4–8 µg/mL against Gram-positive bacteria.

-

Enzyme Inhibition: IC<sub>50</sub> of 12 nM against protease targets due to halogen interactions with catalytic residues .

Structure-Activity Relationships (SAR)

-

Chlorine Positioning: 3,4-Dichloro substitution may optimize π-stacking and van der Waals interactions compared to 2,4- or 4-chloro isomers.

-

Boc Group Role: Temporary protection of the amine facilitates peptide coupling while avoiding side reactions.

Applications in Drug Discovery

Peptide Therapeutics

Boc-(R)-3-amino-2-(3,4-dichlorobenzyl)propanoic acid is utilized in:

-

Anticancer Peptides: Incorporating hydrophobic residues to enhance tumor targeting.

-

Antiviral Agents: Disrupting viral protease active sites via halogen-bonding interactions.

Chemical Biology Tools

-

Photoaffinity Labels: The dichlorobenzyl group serves as a scaffold for photoreactive crosslinkers.

-

MRSA Probes: Tagging bacterial cell wall synthesis enzymes for imaging studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume